molecular formula C12H16N2O3 B13074760 tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate

tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate

Cat. No.: B13074760
M. Wt: 236.27 g/mol
InChI Key: JTAGZJJIEDEKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate is an organic compound with the molecular formula C12H16N2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate typically involves the reaction of 3-formyl-4-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to handle bulk quantities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate is unique due to the presence of both a formyl group and a methyl group on the pyridine ring.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl N-(3-formyl-4-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-8-5-6-13-10(9(8)7-15)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16)

InChI Key

JTAGZJJIEDEKLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)NC(=O)OC(C)(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.